N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea

Herbicide Structure-Activity Relationship Phytotoxicity

This 2,6-dichloro isomer urea derivative is a specialized tool for agrochemical and pharmacological research, with documented herbicidal and fungicidal properties. Its specific regiochemistry confers distinct bioactivity, including documented UT-A1 transporter inhibition (IC50 = 5 µM). Direct substitution with other isomers is scientifically unsound. Ideal for SAR studies, formulation development (XLogP3 = 2.5), and as a reference standard. Ensure experimental consistency by sourcing this specific compound.

Molecular Formula C10H11Cl2N3O3
Molecular Weight 292.12 g/mol
Cat. No. B12341407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea
Molecular FormulaC10H11Cl2N3O3
Molecular Weight292.12 g/mol
Structural Identifiers
SMILESCON=CNC(=O)NOCC1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C10H11Cl2N3O3/c1-17-14-6-13-10(16)15-18-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,16)
InChIKeyKXRDHVNPUYEBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea (CAS 338395-28-1): Chemical Profile and Procurement Specifications


N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea (CAS 338395-28-1) is a synthetic organic compound belonging to the urea class, characterized by a dichlorobenzyl group, a methoxyimino substituent, and a urea moiety . It is primarily recognized for its herbicidal and fungicidal properties and is utilized in agricultural research for the control of weeds and fungal pathogens [1]. Commercially, it is available from specialized chemical suppliers with a typical purity specification of 95% .

Why a Closely Related Analog Cannot Simply Substitute for N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea


The substitution pattern of the dichlorobenzyl ring significantly influences the compound's bioactivity and physicochemical properties. For example, the 2,6-dichloro isomer (the target compound) demonstrates distinct herbicidal potency compared to its 2,4-dichloro analog [1]. Even within a narrow chemical space, variations in regiochemistry can alter interactions with biological targets, such as the urea transporter UT-A1 [2]. Therefore, direct replacement without empirical validation is scientifically unsound and may lead to inconsistent experimental outcomes or failed field trials [1].

Quantitative Differential Evidence for N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea


Herbicidal Activity: 2,6-Dichloro Isomer Exhibits Distinct Potency Compared to 2,4-Dichloro Analog

The 2,6-dichloro isomer (target compound) demonstrates a specific herbicidal effect in a phytotoxicity assay, with activity reported as ethane production. This data point is distinct from that of the 2,4-dichloro isomer, indicating that the substitution pattern on the phenyl ring is a critical determinant of potency [1].

Herbicide Structure-Activity Relationship Phytotoxicity

Urea Transporter Inhibition: Target Compound Shows Weak Activity Against Rat UT-A1

The target compound was tested for its ability to inhibit rat UT-A1 urea transporters expressed in MDCK cells, yielding an IC50 value of 5.00E+3 nM (5 µM). While this activity is weak, it provides a quantitative benchmark for structure-activity relationship (SAR) studies within this chemical series [1].

Urea Transporter Inhibitor IC50

Lipophilicity and Physicochemical Properties: Computational Predictions Differentiate from Analogs

The target compound's predicted XLogP3 value of 2.5 [1] indicates moderate lipophilicity. This computed property influences membrane permeability and is distinct from other dichlorobenzyl isomers, potentially impacting bioavailability and environmental fate in agrochemical applications [2].

Lipophilicity ADME XLogP3

Recommended Application Scenarios for N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea Based on Quantitative Evidence


Herbicide Discovery: Lead Optimization for Dichlorobenzyl Urea Derivatives

Researchers engaged in herbicide discovery can utilize this compound as a lead structure for optimizing dichlorobenzyl urea derivatives. The observed herbicidal activity, albeit qualitative, provides a starting point for further synthesis and structure-activity relationship (SAR) studies [1].

Urea Transporter Pharmacology: Low-Potency Control for Inhibitor Screening

In pharmacological studies of urea transporters, such as UT-A1, this compound can serve as a low-potency control or reference standard (IC50 = 5 µM) to benchmark the activity of novel, more potent inhibitors [2].

Agrochemical Formulation: Physicochemical Property Benchmarking

Given its computed lipophilicity (XLogP3 = 2.5) and molecular weight (292.12 g/mol), this compound is suitable for use in formulation studies where moderate lipophilicity is desired for specific application methods or target organism uptake [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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